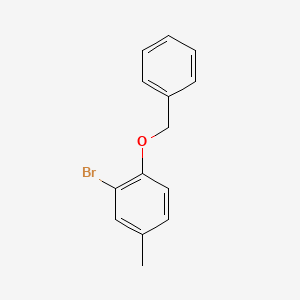

1-(Benzyloxy)-2-bromo-4-methylbenzene

Vue d'ensemble

Description

The compound "1-(Benzyloxy)-2-bromo-4-methylbenzene" is a brominated aromatic compound with a benzyloxy substituent. This type of molecule is of interest in organic chemistry due to its potential applications in the synthesis of various organic compounds, including pharmaceuticals, dyes, and electroluminescent materials.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones can be finely controlled to avoid bromination using NBS in specific conditions . Aryl radical cyclization with alkyne followed by tandem carboxylation can also be used to introduce bromine atoms into aromatic compounds . Additionally, regioselective bromination of dimethoxybenzenes has been explored, yielding products that can be further functionalized . Efficient methods for synthesizing dibromobenzenes, which are valuable precursors for various organic transformations, have been reported, indicating the versatility of bromination reactions .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using X-ray crystallography. For example, the crystal structure of a brominated benzene derivative has been elucidated, providing insights into the arrangement of substituents around the benzene ring . Similarly, the crystal structures of other brominated compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, have been reported, showcasing the impact of bromination on the molecular geometry .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. For instance, they can be used as intermediates in the synthesis of novel compounds, such as spiro compounds consisting of dihydrobenzofuran and γ-butyrolactone . They can also be converted into sulfur-functionalized benzoquinones, demonstrating the reactivity of brominated intermediates towards further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms and other substituents. These properties can be studied using spectroscopic methods such as NMR, which reflects the structure of the compound . The presence of bromine can also affect the crystal packing and intermolecular interactions in the solid state, as seen in the herring-bone pattern formed by 4-bromoselenoanisole .

Applications De Recherche Scientifique

Thermo Physical Properties Measurement

1-(Benzyloxy)-2-bromo-4-methylbenzene has been studied for its influence on the thermo-physical properties of binary liquid mixtures. Research by Ramesh, Yunus, and Ramesh (2015) explores the viscosities and densities of mixtures containing similar compounds at different temperatures and pressures. This study helps in understanding the interactions in the mixture and is crucial for applications in chemical engineering and materials science (Ramesh, Yunus, & Ramesh, 2015).

Synthesis of Complex Organic Compounds

The compound plays a significant role in the synthesis of complex organic molecules. For example, Aitken et al. (2016) investigated the bromination of similar compounds and their conversion into sulfur-functionalized benzoquinones, a process essential in pharmaceutical and synthetic organic chemistry (Aitken, Jethwa, Richardson, & Slawin, 2016).

Catalysis in Organic Reactions

In the field of catalysis, the compound finds application in facilitating specific organic reactions. Okada and Kamiya (1981) described its use in the liquid-phase oxidation of methylbenzenes, highlighting its efficiency in producing high selectivities of certain oxidation products (Okada & Kamiya, 1981).

Microwave-Enhanced Chemical Synthesis

Brooker et al. (2010) demonstrated the use of microwave-enhanced Suzuki-Miyaura vinylation for sterically hindered substrates, indicating the compound's role in advanced chemical synthesis techniques (Brooker, Cooper, Hodges, Carter, & Wyatt, 2010).

Green Chemistry Applications

Joshi, Suresh, and Adimurthy (2013) conducted research on the synthesis of dibenzenes and benzenes under solvent-free conditions, a step forward in green chemistry, demonstrating the compound's relevance in environmentally friendly chemical processes (Joshi, Suresh, & Adimurthy, 2013).

Propriétés

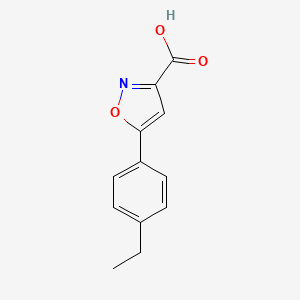

IUPAC Name |

2-bromo-4-methyl-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHZSLPJRBZFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444127 | |

| Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2830-53-7 | |

| Record name | 1-(benzyloxy)-2-bromo-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)